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Compound of Interest

Compound Name: Avadomide Hydrochloride

Cat. No.: B605696 Get Quote

Avadomide Hydrochloride Technical Support
Center
This technical support center provides essential information for researchers, scientists, and

drug development professionals on the appropriate dose adjustments for Avadomide
hydrochloride in various patient populations and clinical scenarios.

Frequently Asked Questions (FAQs)
Q1: What is the typical starting dose and schedule for Avadomide hydrochloride in clinical

trials?

A1: In initial first-in-human studies, Avadomide was administered in dose-escalation cohorts

starting from 0.5 mg up to 3.5 mg, given orally once daily on a continuous 28-day cycle.[1] The

maximum tolerated dose (MTD) was determined to be 3.0 mg, with the non-tolerated dose

(NTD) at 3.5 mg.[1] More recent studies have explored intermittent dosing schedules, such as

3 mg given for 5 consecutive days out of 7 days per week, to mitigate adverse events like

neutropenia while maintaining clinical activity.[2]

Q2: How should the dose of Avadomide hydrochloride be adjusted for patients with renal

impairment?
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A2: Dose adjustments for Avadomide hydrochloride are necessary for patients with moderate

or severe renal impairment.[3] No dose adjustment is required for patients with mild renal

impairment.[3] A study on the pharmacokinetics of Avadomide in patients with renal impairment

showed that total plasma exposure increased by approximately 50% in subjects with moderate

renal insufficiency and by about 120% in those with severe renal insufficiency compared to

subjects with normal renal function.[3] While the need for a dose reduction is established,

specific dosage recommendations for these populations are still under investigation and should

be guided by close monitoring of safety and tolerability.

Q3: Are there any guidelines for Avadomide hydrochloride dose adjustments in patients with

hepatic impairment?

A3: Currently, there is no specific information available from clinical trials detailing dose

adjustments for Avadomide hydrochloride in patients with hepatic impairment. As with many

oncology drugs, caution should be exercised when administering Avadomide to this patient

population. It is recommended to monitor liver function tests closely and consider dose

modifications based on the patient's overall clinical status and tolerance to the treatment.

Q4: What are the most common adverse events that may necessitate a dose adjustment of

Avadomide hydrochloride?

A4: The most common treatment-emergent adverse events (TEAEs) leading to dose

modifications are hematologic toxicities, particularly neutropenia.[1][4][5] Other common TEAEs

include fatigue and diarrhea.[1] In clinical trials, grade 3 or 4 neutropenia has been a frequent

dose-limiting toxicity (DLT).[4][6]

Q5: What is the recommended procedure for dose modification in the event of severe

neutropenia?

A5: In the event of grade 4 neutropenia lasting more than 7 days, or febrile neutropenia,

treatment with Avadomide hydrochloride should be interrupted.[1] Once the toxicity has

resolved to grade 1 or baseline, the treatment may be resumed at a reduced dose.[1] Clinical

study protocols have allowed for up to two dose reductions before discontinuation of the drug.

[1] The specific reduced dose levels (e.g., from 3 mg to a lower dose) are not consistently

reported across all studies and should be determined by the treating physician based on the
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individual patient's tolerance. To mitigate neutropenia, an intermittent dosing schedule (e.g., 5

days on, 2 days off) has been found to be better tolerated than continuous daily dosing.[2]

Quantitative Data Summary
Table 1: Avadomide Hydrochloride Dose Levels and Schedules in Clinical Trials

Study
Phase

Population
Starting
Dose

Maximum
Tolerated
Dose (MTD)

Dosing
Schedule

Reference

Phase I

Advanced

Solid Tumors,

NHL, Multiple

Myeloma

0.5 mg 3.0 mg

28-day

continuous

cycles

[1]

Phase I

Relapsed/Ref

ractory

DLBCL

3 mg
Not

Applicable

5 days on / 2

days off
[5]

Phase I/II

Newly

Diagnosed

DLBCL (with

R-CHOP)

1 mg,

escalating to

3 mg

Recommend

ed Phase 2

Dose: 3 mg

2/3 week

schedule
[6]

Phase I

Advanced

Malignancies

(Japanese

patients)

1 mg (F6

formulation)

Recommend

ed Phase 2

Dose: 3 mg

5 consecutive

days per

week

[2]

Table 2: Impact of Renal Impairment on Avadomide (CC-122) Plasma Exposure
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Renal Function
Status

Approximate
Increase in Total
Plasma Exposure
(AUC)

Recommended
Dose Adjustment

Reference

Mild Impairment ~20% Not necessary [3]

Moderate Impairment ~50%

Adjustment necessary

(specific dose not

defined)

[3]

Severe Impairment ~120%

Adjustment necessary

(specific dose not

defined)

[3]

Experimental Protocols
Protocol for Management of Treatment-Emergent Adverse Events (TEAEs)

This protocol is a generalized summary based on practices from Avadomide hydrochloride
clinical trials.

Monitoring: Patients should be closely monitored for hematologic and non-hematologic

toxicities throughout the treatment period. This includes regular complete blood counts

(CBCs) with differentials.

Grading of Adverse Events: All adverse events should be graded according to the National

Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Dose Interruption: In the event of a Grade ≥3 non-hematologic toxicity or a Grade 4

hematologic toxicity (e.g., neutropenia), administration of Avadomide hydrochloride should

be interrupted.

Toxicity Resolution: The patient should be monitored until the adverse event resolves to

Grade ≤1 or baseline.

Dose Re-initiation and Reduction: Upon resolution of the toxicity, Avadomide hydrochloride
may be re-initiated at the next lower dose level. Clinical trial protocols have typically allowed
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for a maximum of two dose reductions.

Discontinuation: If a dose-limiting toxicity recurs at the lowest specified dose level, or if a

patient requires more than two dose reductions, permanent discontinuation of Avadomide
hydrochloride should be considered.

Visualizations
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Avadomide Dose Adjustment Workflow for Adverse Events

Patient on Avadomide Treatment

Monitor for Adverse Events (AEs)

Grade AE using NCI-CTCAE

Is AE a Dose-Limiting
Toxicity (DLT)?

(e.g., Grade 4 Neutropenia >7 days)

Interrupt Avadomide Dosing

Yes

Continue Treatment at Current Dose

No

Monitor until AE resolves
to Grade <= 1 or baseline

Max 2 Dose Reductions?

Resume Avadomide at
a Reduced Dose LevelConsider Permanent Discontinuation

YesNo

Click to download full resolution via product page

Caption: Workflow for dose adjustment of Avadomide in response to adverse events.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b605696?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Avadomide Dose Adjustment based on Renal Function

Patient Requiring
Avadomide Treatment

Assess Renal Function
(e.g., Creatinine Clearance)

Classify Level of
Renal Impairment

No Dose Adjustment
Required

Mild

Dose Adjustment
Necessary

Moderate or Severe

Closely Monitor Safety
and Tolerability

Click to download full resolution via product page

Caption: Logic for determining the need for Avadomide dose adjustment based on renal

function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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